meso-2,3-Dimercaptosuccinic acid (meso-2,3-Dimercaptosuccinic acid) is a water-soluble, dithiol chelating agent. [] Chelating agents are compounds that bind to metal ions, forming a stable complex that can be excreted from the body. meso-2,3-Dimercaptosuccinic acid is known for its relative selectivity for lead and its ability to enhance lead excretion without significantly affecting the excretion of essential elements. [] [] meso-2,3-Dimercaptosuccinic acid has primarily been investigated for its potential to reduce lead toxicity and is a designated Orphan Drug for treating lead poisoning. [] [] It also chelates other heavy metals, such as arsenic and mercury, opening possibilities for its use in treating various heavy metal poisonings. [] []
Succimer is derived from 2,3-dimercaptosuccinic acid, which can exist in various stereoisomeric forms. The specific form used therapeutically is the meso form, which is optically inactive. This compound has been utilized in clinical settings since the 1950s and was approved by the United States Food and Drug Administration for use in children with elevated blood lead levels .
Succimer can be synthesized through several methods, primarily involving the reaction of acetylenedicarboxylic acid with sodium thiosulfate or thioacetic acid followed by hydrolysis. One common synthesis route involves:
Another method includes:
The molecular formula of succimer is with a molar mass of 182.21 g/mol. The structure features two carboxylic acid groups and two thiol groups, which are responsible for its chelating properties. The melting point of succimer is approximately 125 °C .
The structural representation can be summarized as follows:
Succimer acts by forming stable complexes with heavy metals through its thiol groups. This process involves:
Succimer's mechanism of action involves:
Succimer is primarily used in clinical settings for:
The development of chelation therapy reflects a paradigm shift from symptomatic treatment to molecular detoxification strategies. Early approaches relied on inorganic compounds like potassium iodide (for lead) and calcium EDTA, which exhibited poor metal selectivity and significant toxicity. EDTA’s high affinity for calcium risked inducing symptomatic hypocalcemia during lead chelation, limiting its therapeutic utility [6] [7]. The 1940s introduced dimercaprol (BAL), the first organosulfur chelator developed as an antidote for arsenic-based warfare agents (Lewisite). BAL’s bidentate dithiol structure (–SH groups) enabled direct binding to soft metals like arsenic and mercury, forming stable cyclic complexes. However, its lipophilicity caused redistribution toxicity by mobilizing metals across the blood-brain barrier, and its intramuscular administration provoked pain and hypertension [6] [7]. This catalyzed research into safer, water-soluble analogues with optimized pharmacokinetics.
Table 1: Evolution of Key Chelating Agents
Era | Agents | Chemical Class | Primary Limitations |
---|---|---|---|
Pre-1940s | Potassium iodide, Calcium EDTA | Inorganic salts/chelators | Low selectivity, nephrotoxicity, hypocalcemia |
1940s–1960s | Dimercaprol (BAL) | Organosulfur (dithiol) | Redistribution toxicity, hypertension, painful administration |
1970s–Present | Succimer (DMSA), DMPS | Organosulfur (dicarboxylate dithiol) | Limited intracellular penetration, gastrointestinal side effects |
Succimer (meso-2,3-dimercaptosuccinic acid, DMSA) emerged as a rationally designed analogue of BAL, addressing its key limitations through strategic molecular modifications:
Table 2: Molecular Properties of Key Dithiol Chelators
Property | BAL | DMPS | Succimer (DMSA) |
---|---|---|---|
Chemical structure | 2,3-dimercaptopropanol | 2,3-dimercaptopropane-1-sulfonate | meso-2,3-dimercaptosuccinate |
Water solubility | Low | High | Moderate |
Administration route | Intramuscular | Intravenous/Oral | Oral |
Metal complex stability (log K; Pb²⁺) | ~18.3 | ~19.2 | ~20.1 |
Brain penetration | High | Low | Very low |
FDA approval in 1991 for pediatric lead poisoning (blood Pb >45 µg/dL) cemented Succimer as a first-line agent, replacing EDTA and BAL due to its oral bioavailability and reduced toxicity profile [2] [6]. Its mechanism involves:
Chelation efficacy hinges on the coordination chemistry between metal ions and ligand donor atoms. Dithiol agents like Succimer employ a bidentate binding mechanism:
Table 3: Mechanism Comparison of Thiol-Based Chelators
Mechanistic Feature | Monothiol Agents | Dithiol Agents (e.g., Succimer) |
---|---|---|
Active sites | Single –SH group | Two vicinal –SH groups |
Binding stoichiometry | 2:1 (ligand:metal) | 1:1 |
Complex geometry | Linear or low stability | Stable 5-membered rings |
Redox susceptibility | High (form disulfides) | Moderate (protected by ring strain) |
Cellular penetration | Variable (depends on lipophilicity) | Limited (hydrophilic) |
Primary metals targeted | Cu²⁺, Hg²⁺ (limited) | Pb²⁺, As³⁺, Hg²⁺, Cd²⁺ |
In contrast, monothiol agents (e.g., N-acetylcysteine, glutathione) rely on:
Biochemical studies reveal that dithiol mechanisms outperform monothiol in heavy metal detoxification:
Recent advances confirm that some glutaredoxins utilize parallel monothiol-dithiol pathways for redox regulation, but their metal affinity remains orders of magnitude lower than pharmaceutical chelators like Succimer [5] [10]. This underscores Succimer’s design as a targeted metallopharmaceutical optimized for extracellular heavy metal scavenging rather than intracellular redox balance.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7